2-(3-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
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Overview
Description
2-(3-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves the reaction of 3-chlorophenol with chloroacetyl chloride to form 2-(3-chlorophenoxy)acetyl chloride. This intermediate is then reacted with N-{[1-(morpholin-4-yl)cyclohexyl]methyl}amine under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
2-(3-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chlorophenoxy)-1-morpholin-4-ylbutan-1-one
- 3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole
- 1-morpholin-4-yl-butane-1,3-dione
Uniqueness
2-(3-chlorophenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H27ClN2O3 |
---|---|
Molecular Weight |
366.9 g/mol |
IUPAC Name |
2-(3-chlorophenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide |
InChI |
InChI=1S/C19H27ClN2O3/c20-16-5-4-6-17(13-16)25-14-18(23)21-15-19(7-2-1-3-8-19)22-9-11-24-12-10-22/h4-6,13H,1-3,7-12,14-15H2,(H,21,23) |
InChI Key |
WTQRJNFOWFXIKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CNC(=O)COC2=CC(=CC=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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